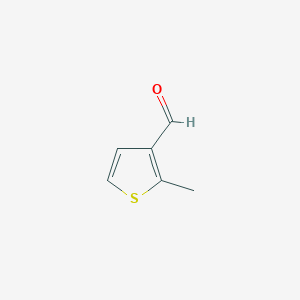

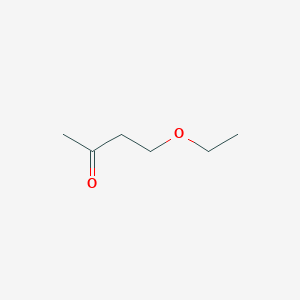

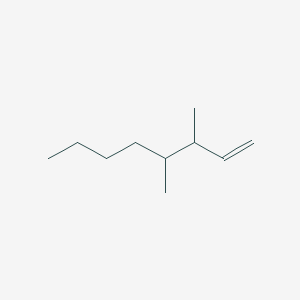

![molecular formula C14H11FO2 B1332198 2-[2-(4-fluorophenyl)phenyl]acetic Acid CAS No. 87293-37-6](/img/structure/B1332198.png)

2-[2-(4-fluorophenyl)phenyl]acetic Acid

Übersicht

Beschreibung

2-[2-(4-fluorophenyl)phenyl]acetic Acid is a chiral derivatizing agent used for determining the enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy .

Synthesis Analysis

This compound has been used in the synthesis of thiazolino [3,2- c ]pyrimidin-5,7-diones and N - [2- (3,4-dichlorophenyl)-ethyl]- N′ - [2- (2-fluorophenyl)-ethyl]-ethane-1,2-diamine .Molecular Structure Analysis

The molecular formula of 2-[2-(4-fluorophenyl)phenyl]acetic Acid is C14H11FO2 . The InChI is InChI=1S/C14H11FO2/c15-13-7-5-12 (6-8-13)11-3-1-10 (2-4-11)9-14 (16)17/h1-8H,9H2, (H,16,17) .Chemical Reactions Analysis

The compound is used as a chiral derivatizing agent for determining the enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy .Physical And Chemical Properties Analysis

The molecular weight of 2-[2-(4-fluorophenyl)phenyl]acetic Acid is 230.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Wissenschaftliche Forschungsanwendungen

Medicine: Anti-Inflammatory Applications

2-biphenyl-4’-fluoro-acetic acid: is an intermediate in the synthesis of Flurbiprofen , a non-steroidal anti-inflammatory drug (NSAID) . It’s used to reduce inflammation and as an analgesic to treat conditions such as arthritis. The compound’s ability to interact with quinolone antibacterial agents and induce functional blockade of the γ-aminobutyric acid receptors highlights its potential in developing new therapeutic agents .

Agriculture: Weed Control

In agriculture, acetic acid derivatives, including 2-biphenyl-4’-fluoro-acetic acid , can be explored for their herbicidal properties. Acetic acid acts by disrupting plant cell membranes, leading to desiccation. This suggests a potential for the compound to be developed into an eco-friendly herbicide for weed management .

Industrial Manufacturing: Chemical Synthesis

This compound serves as a crucial intermediate in chemical synthesis processes. Its role in the production of various materials, including pharmaceuticals, is significant. The compound’s structural properties allow for its incorporation into complex chemical reactions, which can be optimized for industrial-scale production .

Environmental Science: Pollution Remediation

While specific applications of 2-biphenyl-4’-fluoro-acetic acid in environmental science are not directly cited, its structural analogs are often used in the study of environmental pollutants. Its potential use in the remediation of environmental contaminants could be an area of future research .

Biotechnology: Drug Design and Discovery

The compound’s role in the synthesis of Flurbiprofen points to its utility in drug design and discovery. It could be used in the development of new biologically active molecules, leveraging its biphenyl structure, which is a common motif in pharmaceuticals .

Material Science: Development of Functional Materials

In material science, 2-biphenyl-4’-fluoro-acetic acid could be used to develop new functional materials. Its molecular structure could be key in creating novel polymers or coatings with specific properties such as enhanced durability or chemical resistance .

Analytical Chemistry: Chromatography and Spectroscopy

The compound’s unique structure makes it suitable for use as a standard in chromatographic analysis and spectroscopy. It can help in the identification and quantification of similar compounds in complex mixtures .

Synthetic Organic Chemistry: Building Block for Complex Molecules

As a building block, 2-biphenyl-4’-fluoro-acetic acid is valuable in synthetic organic chemistry for constructing complex molecules. Its biphenyl core is versatile, allowing for various substitutions that can lead to a wide range of chemical entities .

Wirkmechanismus

Target of Action

It’s known that similar compounds can modulate signal transduction and transcription activation pathways associated with nuclear factor kappab (nfkappab), a principal transcription factor in the expression of many molecules involved in cell growth, cell death, and inflammation .

Mode of Action

It’s known that similar compounds can interact with their targets via electrophilic substitution, which occurs readily due to excessive π-electrons delocalization . This interaction can result in changes at the molecular level, potentially affecting cell growth, cell death, and inflammation .

Biochemical Pathways

It’s known that similar compounds can affect pathways associated with cell growth, cell death, and inflammation .

Pharmacokinetics

The compound’s molecular formula is c14h11fo2, and it has an average mass of 230234 Da . These properties can influence the compound’s bioavailability.

Result of Action

Similar compounds have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Eigenschaften

IUPAC Name |

2-[2-(4-fluorophenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXCPMVXXPJZES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362669 | |

| Record name | 2-biphenyl-4'-fluoro-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-fluorophenyl)phenyl]acetic Acid | |

CAS RN |

87293-37-6 | |

| Record name | 2-biphenyl-4'-fluoro-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87293-37-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

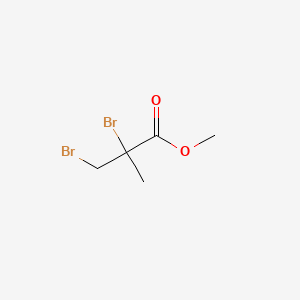

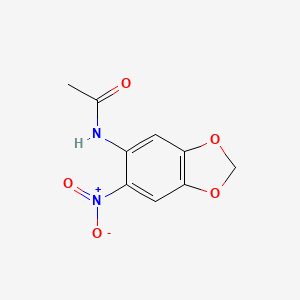

![1-[Bromomethyl(ethoxy)phosphoryl]oxyethane](/img/structure/B1332122.png)

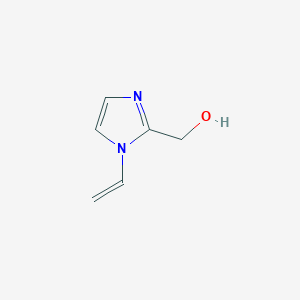

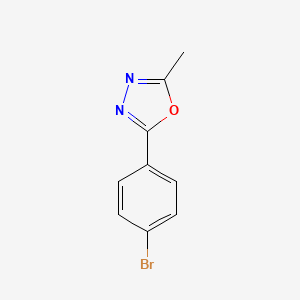

![Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-](/img/structure/B1332138.png)

![3-[Acetyl(methyl)amino]propanoic acid](/img/structure/B1332143.png)